molecular formula C16H15BrO3 B13004699 Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13004699
M. Wt: 335.19 g/mol
InChI Key: MRBIPGGNSTWWBF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a molecular formula of C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a benzoate ester, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves a multi-step process. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Etherification: K2CO3

    Oxidation: KMnO4

    Reduction: LiAlH4

Major Products Formed

    Substitution: Formation of substituted benzoates

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of the 2-methylbenzyl group, which can impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-15-8-7-12(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBIPGGNSTWWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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